molecular formula C15H13FN2O2 B3039354 8-Amino-4-(4-fluorobenzyl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 1018570-68-7

8-Amino-4-(4-fluorobenzyl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B3039354
CAS RN: 1018570-68-7
M. Wt: 272.27 g/mol
InChI Key: QQEIACXKHOXYJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Amino-4-(4-fluorobenzyl)-2H-1,4-benzoxazin-3(4H)-one, commonly known as FBA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. FBA belongs to the class of benzoxazinone compounds, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of FBA involves its ability to undergo a reaction with ROS, leading to the formation of a fluorescent product. The fluorescence emitted by this product can be detected using fluorescence microscopy or other imaging techniques. FBA has been shown to be highly selective for ROS, making it a valuable tool for studying the role of ROS in various biological processes.
Biochemical and Physiological Effects:
FBA has been shown to have a range of biochemical and physiological effects, including its ability to selectively detect ROS in living cells. FBA has also been shown to have antioxidant properties, which may make it useful in the development of new drugs for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of FBA is its selectivity for ROS, which makes it a valuable tool for studying the role of ROS in various biological processes. FBA is also relatively easy to synthesize, making it accessible to a wide range of researchers. One limitation of FBA is its limited solubility in water, which may make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research involving FBA. One area of interest is the development of new fluorescent probes based on the structure of FBA, which may have improved properties for detecting ROS in living cells. Another area of interest is the use of FBA as a tool for studying the role of ROS in disease processes, such as cancer and neurodegenerative diseases. Additionally, FBA may have potential applications in the development of new drugs for the treatment of oxidative stress-related diseases.

Scientific Research Applications

FBA has been found to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of FBA as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that play a key role in a range of biological processes, but can also cause damage to cells if their levels become too high. FBA has been shown to selectively detect ROS in living cells, making it a valuable tool for studying the role of ROS in various biological processes.

properties

IUPAC Name

8-amino-4-[(4-fluorophenyl)methyl]-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2/c16-11-6-4-10(5-7-11)8-18-13-3-1-2-12(17)15(13)20-9-14(18)19/h1-7H,8-9,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEIACXKHOXYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC(=C2O1)N)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Amino-4-(4-fluorobenzyl)-2H-1,4-benzoxazin-3(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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